Home > Products > Screening Compounds P99745 > GLP-1(7-36) Acetate
GLP-1(7-36) Acetate -

GLP-1(7-36) Acetate

Catalog Number: EVT-13580343
CAS Number:
Molecular Formula: C151H230N40O47
Molecular Weight: 3357.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 (7-36) acetate is a significant intestinal hormone that plays a crucial role in glucose metabolism. It is primarily known for stimulating glucose-induced insulin secretion from pancreatic beta cells, thereby contributing to glucose homeostasis. This peptide is derived from the proglucagon gene, which undergoes post-translational modifications to produce various forms of glucagon-like peptide-1, including the biologically active form, glucagon-like peptide-1 (7-36) amide. The acetate form enhances the stability and bioavailability of the peptide in therapeutic applications, particularly for treating type 2 diabetes mellitus.

Source

Glucagon-like peptide-1 (7-36) acetate is synthesized in the intestinal L-cells following nutrient ingestion. The production involves enzymatic cleavage of proglucagon by prohormone convertases, specifically prohormone convertase 1. The major circulating form of this peptide in humans is glucagon-like peptide-1 (7-36) amide, which can be further modified to its acetate form for enhanced pharmacological properties .

Classification

Glucagon-like peptide-1 (7-36) acetate belongs to a class of incretin hormones that are critical for insulin regulation. It is classified as a peptide hormone and falls under the category of antidiabetic agents due to its insulinotropic effects. Its primary function is to enhance insulin secretion in response to elevated blood glucose levels, making it a target for diabetes treatment .

Synthesis Analysis

Methods

The synthesis of glucagon-like peptide-1 (7-36) acetate typically employs solid-phase peptide synthesis techniques, particularly Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids while protecting functional groups to ensure correct sequence assembly.

Technical Details

The synthesis process involves several key steps:

  1. Amino Acid Coupling: The first 29 amino acid residues are coupled using approximately three equivalents of each Fmoc-amino acid along with coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole).
  2. N-terminal Modification: The N-terminal histidine is coupled using Boc-histidine with specific reagents.
  3. Purification: The synthesized peptide is purified using reverse-phase high-performance liquid chromatography (HPLC), employing gradient elution with acetic acid and acetonitrile .
Molecular Structure Analysis

Structure

The molecular structure of glucagon-like peptide-1 (7-36) acetate consists of a chain of 30 amino acids with a specific sequence that contributes to its biological activity. The sequence is as follows:

His Ala Glu Gly Thr Phe Thr Ser Asp Val Ser Ser Tyr Leu Glu Gly Gln Ala Ala Lys Glu Phe Ile Ala Trp Leu Val Lys Aib Arg NH2\text{His Ala Glu Gly Thr Phe Thr Ser Asp Val Ser Ser Tyr Leu Glu Gly Gln Ala Ala Lys Glu Phe Ile Ala Trp Leu Val Lys Aib Arg NH}_2

Data

The molecular formula for glucagon-like peptide-1 (7-36) acetate is C149H226N40O45xC2H4O2C_{149}H_{226}N_{40}O_{45}\cdot xC_{2}H_{4}O_{2}, with a molecular weight of approximately 3355.71 g/mol .

Chemical Reactions Analysis

Reactions

Glucagon-like peptide-1 (7-36) acetate undergoes several biochemical reactions:

  1. Insulin Secretion Stimulation: It binds to the glucagon-like peptide-1 receptor on pancreatic beta cells, leading to increased intracellular cyclic adenosine monophosphate levels and subsequent insulin release.
  2. Degradation: In vivo, this peptide is subject to rapid degradation by dipeptidyl peptidase IV, which limits its half-life to approximately 1–2 minutes unless modified .

Technical Details

The degradation pathway involves enzymatic cleavage at specific sites within the peptide structure, which can be mitigated through chemical modifications such as acetylation or incorporation of non-standard amino acids.

Mechanism of Action

Process

The mechanism by which glucagon-like peptide-1 (7-36) acetate exerts its effects primarily involves:

  1. Receptor Binding: Upon binding to the glucagon-like peptide-1 receptor, it activates G-protein coupled signaling pathways.
  2. Signal Transduction: This activation leads to increased levels of cyclic adenosine monophosphate and calcium ions within the cell, promoting insulin secretion from beta cells.
  3. Physiological Effects: Beyond insulin secretion, it also inhibits glucagon release, slows gastric emptying, and promotes satiety .

Data

Studies have shown that glucagon-like peptide-1 (7-36) amide significantly enhances insulin secretion in response to glucose loads, demonstrating its role as a potent incretin hormone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and certain organic solvents.

Chemical Properties

  • Stability: The acetate form provides improved stability compared to its unmodified counterparts.
  • Half-life: Approximately 1–2 minutes in circulation without protective modifications.

Relevant Data or Analyses

Research indicates that modifications such as acetylation can significantly enhance the pharmacokinetic profile of glucagon-like peptide-1 (7-36), allowing for prolonged action and reduced frequency of administration .

Applications

Scientific Uses

Glucagon-like peptide-1 (7-36) acetate has several applications in medical science:

  1. Diabetes Treatment: It is utilized in therapies aimed at managing type 2 diabetes mellitus by enhancing insulin secretion and improving glycemic control.
  2. Obesity Management: Due to its effects on satiety and gastric emptying, it is being explored as a treatment option for obesity.
  3. Research Tool: It serves as a valuable tool in research settings for studying metabolic pathways related to glucose homeostasis and insulin regulation .

Properties

Product Name

GLP-1(7-36) Acetate

IUPAC Name

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C151H230N40O47

Molecular Weight

3357.7 g/mol

InChI

InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-;/m0./s1

InChI Key

BCNDXSMWLGNKFT-AMEUXXCWSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.